molecular formula C8H7BrN2O B3059157 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile CAS No. 947688-87-1

2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile

Cat. No.: B3059157
CAS No.: 947688-87-1
M. Wt: 227.06 g/mol
InChI Key: FSQMBWKKDJTMKQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile (CAS 1227591-98-1) is a valuable brominated pyridine derivative and key synthetic intermediate in pharmaceutical and life science research. This compound features both a bromine atom and a reactive acetonitrile group on its methoxypyridine ring, making it a versatile building block for constructing more complex molecules via cross-coupling reactions and further functionalization of the nitrile group . Its primary research value lies in the synthesis of novel kinase inhibitors. It serves as a crucial precursor in the construction of 3-aminopyridin-2-one based fragment libraries, which are screened to discover potent and ligand-efficient inhibitors of clinically significant kinases like MPS1 and Aurora kinases . These kinases are well-validated targets in oncology, playing critical roles in cell proliferation and survival, and their inhibition is a promising strategy for cancer therapeutics . The compound enables the introduction of the 5-bromo-3-methoxypyridin-2-yl moiety into potential drug candidates, thereby contributing directly to early-stage cancer drug discovery and development efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMBWKKDJTMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649127
Record name (5-Bromo-3-methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947688-87-1
Record name (5-Bromo-3-methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile typically involves the bromination of 3-methoxypyridine followed by a nucleophilic substitution reaction. One common method includes the following steps:

    Bromination: 3-Methoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-3-methoxypyridine.

    Nucleophilic Substitution: The brominated product is then reacted with acetonitrile in the presence of a base, such as sodium hydride, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight Key Features Reference
2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile 5-Br, 3-OCH₃, 2-CH₂CN C₈H₇BrN₂O 243.06* Discontinued; mixed electronic effects
2-(5-Bromopyridin-2-yl)acetonitrile 5-Br, 2-CH₂CN C₇H₅BrN₂ 213.03 Lacks methoxy group; higher similarity score (0.65)
5-Nitro-2-pyridineacetonitrile 5-NO₂, 2-CH₂CN C₇H₅N₃O₂ 163.13 Nitro group (strong electron-withdrawing)
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile 5-Br, 3-OH, 2-CH₂CN C₇H₅BrN₂O 213.03 Hydroxyl instead of methoxy; potential H-bonding

*Calculated based on formula C₈H₇BrN₂O.

Key Observations :

  • Electron Effects : The methoxy group in the target compound donates electron density via resonance, while the bromo substituent withdraws it inductively. This balance contrasts with analogs like 5-nitro-2-pyridineacetonitrile, where the nitro group strongly withdraws electrons, reducing nucleophilicity.
  • Hydrogen Bonding : The hydroxyl analog (2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile) may exhibit enhanced solubility in polar solvents due to H-bonding, unlike the methoxy variant.

Physical and Chemical Properties

Melting and Boiling Points
  • 5-Nitro-2-pyridineacetonitrile : Melting point = 66.0–66.5°C; Boiling point = 342°C.
Density and Stability
  • 5-Nitro-2-pyridineacetonitrile : Density = 1.351 g/cm³.
  • Hydroxyl Analog : Density data unavailable, but increased polarity likely elevates density compared to methoxy.

Reactivity and Electronic Structure

Quantum chemical studies on related acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal that substituents significantly influence frontier molecular orbitals (HOMO-LUMO):

  • Electron-Donating Groups (e.g., OCH₃) : Raise HOMO energy, enhancing nucleophilic reactivity.
  • Electron-Withdrawing Groups (e.g., Br, NO₂): Lower LUMO energy, facilitating electrophilic attacks.

Biological Activity

2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile is a pyridine derivative notable for its potential biological activities, primarily due to its unique structural features, which include a bromine atom and a methoxy group on the pyridine ring. This compound has garnered interest in medicinal chemistry for its possible applications in drug development and enzyme inhibition.

  • Molecular Formula : C9H8BrN
  • Molar Mass : Approximately 227.08 g/mol
  • Structure : The compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a methoxy group, along with an acetonitrile functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including enzyme inhibition and potential antimicrobial effects. The presence of substituents on the pyridine ring significantly influences its interaction with biological targets.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound with various biological targets suggest that modifications to the pyridine structure can enhance or diminish its pharmacological properties. Techniques such as molecular docking and binding assays have been employed to elucidate these interactions. For instance, compounds structurally similar to this compound have shown varying degrees of activity against specific enzymes, indicating a potential for selective inhibition.

Compound NameStructure FeaturesSimilarity Index
5-Bromo-2-chloro-3-methoxypyridineContains bromine and methoxy groups on pyridine0.92
5-Bromo-2-chloro-4-methoxypyridineSimilar halogen and methoxy substitutions0.77
5-Bromo-3-methoxy-2-methylpyridineMethyl substitution on the pyridine ring0.70

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, were effective in inhibiting specific enzymes linked to disease pathways. The presence of the bromine atom was found to enhance binding affinity in certain cases, leading to improved inhibitory activity against target enzymes .
  • Antimicrobial Activity : Investigations into the antimicrobial properties revealed that compounds with similar structural motifs exhibited significant antibacterial activity. The methoxy group was suggested to play a role in enhancing solubility and bioavailability, which are critical factors for antimicrobial efficacy .
  • Pharmacokinetic Properties : The metabolic stability of this compound was evaluated in human microsomes, revealing that modifications to the compound could lead to improved metabolic profiles while maintaining biological activity .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of substituent positions on the pyridine ring in determining biological activity. For example, variations in halogen and alkyl groups significantly influenced both the potency and selectivity of enzyme inhibition .

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Pyridine Ring Functionalization: Bromination of 3-methoxypyridine derivatives at the 5-position using NBS\text{NBS} (N-bromosuccinimide) under radical or Lewis acid catalysis, followed by acetonitrile group introduction via alkylation or cyanation reactions .
  • Cross-Coupling Strategies: Suzuki-Miyaura coupling using 5-bromo-3-methoxypyridine boronic esters with cyano-containing partners. Derivatives such as tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (CAS 1138443-96-5) suggest the use of carbamate-protected intermediates for selective reactions .

Key Characterization Techniques:

  • NMR: 1H^1\text{H} and 13C^13\text{C} NMR to confirm bromine and methoxy group positions (e.g., methoxy protons at ~δ 3.8–4.0 ppm; pyridine ring protons at δ 7.0–8.5 ppm).
  • HPLC: Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How is the purity of this compound validated in academic settings?

Methodological Answer:

  • Chromatographic Methods: Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm. Example conditions: 70:30 acetonitrile/water mobile phase, flow rate 1.0 mL/min .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C8H7BrN2O\text{C}_8\text{H}_7\text{BrN}_2\text{O}, expected [M+H]+[M+H]^+ = 243.9784) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content verification (±0.3% deviation) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Storage: Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation of the nitrile group .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use due to potential respiratory irritation (H315/H319 hazards) .
  • Waste Disposal: Neutralization with alkaline hydrogen peroxide before disposal to mitigate cyanide release risks .

Advanced Research Questions

Q. How can regioselective bromination and methoxy group introduction be achieved on the pyridine ring?

Methodological Answer:

  • Directing Groups: Use of electron-donating groups (e.g., methoxy) to orient bromination at the 5-position via electrophilic aromatic substitution. For example, 3-methoxypyridine directs bromine to the 5-position using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 .
  • Protection-Deprotection Strategies: Temporary protection of the acetonitrile group with tert-butyl carbamate (Boc) during methoxy introduction to avoid side reactions .

Data Contradiction Note: Discrepancies in reaction yields (e.g., 60–85%) may arise from competing para-bromination; optimize by adjusting temperature (0–25°C) and stoichiometry .

Q. What computational methods are recommended to predict the reactivity of the acetonitrile moiety?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model nucleophilic attack on the nitrile group. Compare activation energies for hydrolysis (to carboxylic acid) vs. reduction (to amine) pathways .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics using GROMACS .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • 2D NMR (HSQC/HMBC): Resolve overlapping 1H^1\text{H} signals by correlating methoxy protons (δ 3.8–4.0 ppm) with pyridine C-3 (δ 160–165 ppm) .
  • X-ray Crystallography: Refine crystal structures using SHELXL () for unambiguous confirmation. Example: Compare experimental vs. calculated bond lengths (C-Br: 1.89 Å vs. 1.92 Å) .

Advanced Tip: For amorphous samples, employ dynamic NMR (DNMR) to study hindered rotation of the methoxy group .

Q. What strategies optimize the synthesis of derivatives like 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol?

Methodological Answer:

  • Alkyne Functionalization: Sonogashira coupling of 5-bromo-3-methoxypyridine with propargyl alcohol under Pd(PPh3_3)4_4/CuI catalysis (yield: 70–80%) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the product (Rf_f = 0.4) .

Q. How to mitigate byproduct formation during cyano-group transformations?

Methodological Answer:

  • pH Control: Hydrolysis to carboxylic acid requires acidic conditions (HCl, 6M), while reduction to amine uses LiAlH4_4 in anhydrous THF .
  • Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency (e.g., 90% conversion with 5% Pd/C at 50 psi H2_2) .

Advanced Note: Byproducts like imines (from incomplete reduction) are minimized by maintaining strict anhydrous conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile
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2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile

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